molecular formula C31H25Cl2N5 B11611673 4-[3-(4-chlorophenyl)-1-(6-chloro-4-phenylquinazolin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline

4-[3-(4-chlorophenyl)-1-(6-chloro-4-phenylquinazolin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline

Cat. No.: B11611673
M. Wt: 538.5 g/mol
InChI Key: UEWAHKIBZVFBQX-UHFFFAOYSA-N
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Description

4-[1-(6-Chloro-4-phenylquinazolin-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a complex organic compound that features a quinazoline and pyrazole moiety

Preparation Methods

The synthesis of 4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinazoline oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[1-(6-Chloro-4-phenylquinazolin-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other quinazoline and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, quinazoline derivatives are known for their anticancer properties, while pyrazole derivatives are studied for their anti-inflammatory and analgesic effects .

Conclusion

4-[1-(6-Chloro-4-phenylquinazolin-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a compound of significant interest in various fields of scientific research

Properties

Molecular Formula

C31H25Cl2N5

Molecular Weight

538.5 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C31H25Cl2N5/c1-37(2)25-15-10-21(11-16-25)29-19-28(20-8-12-23(32)13-9-20)36-38(29)31-34-27-17-14-24(33)18-26(27)30(35-31)22-6-4-3-5-7-22/h3-18,29H,19H2,1-2H3

InChI Key

UEWAHKIBZVFBQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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